

A Comparative Guide to the Anti-Tumor Activity of ATUX-8385

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Compound of Interest

Compound Name: ATUX-8385

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor activity of **ATUX-8385**, a novel Protein Phosphatase 2A (PP2A) activator, with its analogue ATUX-3364 and standard-of-care chemotherapeutic agents in preclinical models of hepatoblastoma and neuroblastoma. The information is compiled from recent studies to facilitate an objective evaluation of **ATUX-8385**'s potential as a therapeutic agent.

Executive Summary

ATUX-8385, a tricyclic sulfonamide, demonstrates significant anti-tumor effects by activating the tumor suppressor protein PP2A. In preclinical studies, **ATUX-8385** has been shown to decrease cell viability, proliferation, and motility in both hepatoblastoma and neuroblastoma cancer cells.^{[1][2][3][4]} Its mechanism of action involves the dephosphorylation and subsequent degradation of key oncoproteins, such as MYC.^[5] This guide presents a detailed analysis of its performance against a direct analogue, ATUX-3364, and established chemotherapies, supported by experimental data and protocols.

Comparative Anti-Tumor Activity: ATUX-8385 vs. Alternatives

The anti-tumor efficacy of **ATUX-8385** has been primarily evaluated against its structural analogue, ATUX-3364, and implicitly against standard chemotherapy through the use of

established cancer cell lines and patient-derived xenografts (PDXs).

In Vitro Studies

ATUX-8385 has demonstrated potent anti-proliferative and pro-apoptotic activity across various cancer cell lines.

Table 1: Comparison of In Vitro Anti-Tumor Activities

Compound/ Agent	Cancer Type	Cell Lines	Key In Vitro Effects	Concentratio ns Used	Supporting Evidence
ATUX-8385	Hepatoblastoma	HuH6, COA67 (PDX)	Decreased viability, proliferation, motility, and cancer cell stemness.[1] [4] Increased percentage of cells in G1 phase.	8 μ M (HuH6), 2 μ M (COA67) for PP2A activation; 0- 20 μ M for viability assays.[5][6]	[4]
ATUX-3364	Hepatoblastoma	HuH6, COA67 (PDX)	Decreased viability, proliferation, motility, and cancer cell stemness.[4] Increased percentage of cells in G1 phase.	6 μ M for cell cycle analysis.[6]	[4]
ATUX-8385	Neuroblastoma	SK-N-AS, SK-N-BE(2), SH-EP, WAC2, COA6 (PDX)	Increased PP2A activity, decreased viability, proliferation, and motility. [2][3][5] Decreased MYCN phosphorylation.[5]	0-25 μ M for viability assays.[2]	[2][3][5]
ATUX-3364	Neuroblastoma	SK-N-AS, SK-N-BE(2),	Increased PP2A activity,	0-20 μ M for viability	[2][3][5]

		SH-EP, WAC2, COA6 (PDX)	decreased viability, proliferation, and motility. [2] [3] [5] Decreased MYCN phosphorylati on. [5]	assays. [2]	
Cisplatin	Hepatoblastoma	Standard-of-care	Active single agent. [7]	Not specified in provided abstracts.	[7]
Doxorubicin	Hepatoblastoma	Standard-of-care	Active agent, often used in combination. [7]	Not specified in provided abstracts.	[7] [8]
Carboplatin, Cyclophosphamide, Doxorubicin, Etoposide	Neuroblastoma	Standard-of-care	Commonly used in combination regimens. [3]	Not specified in provided abstracts.	[3] [4]

In Vivo Studies

Animal models provide crucial data on the systemic efficacy and tolerability of anti-cancer compounds.

Table 2: Comparison of In Vivo Anti-Tumor Activities

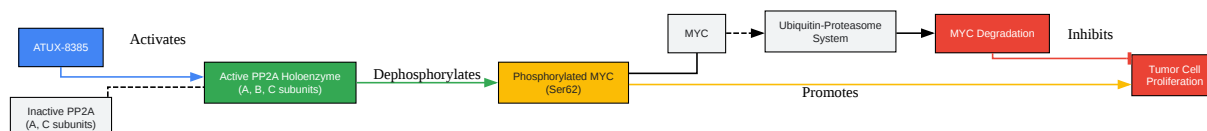
Compound/ Agent	Cancer Type	Animal Model	Key In Vivo Effects	Dosage	Supporting Evidence
ATUX-8385	Hepatoblastoma	Murine model with HuH6 xenografts	Shown minimal effect on tumor growth at the tested dose. [1]	50 mg/kg bid by oral gavage.[1]	[1]
ATUX-3364	Hepatoblastoma	Murine model with HuH6 xenografts	Significantly decreased tumor growth compared to control.[1][4]	50 mg/kg and 75 mg/kg bid by oral gavage.[1]	[1][4]
ATUX-8385	Neuroblastoma	Animals bearing SK-N-BE(2) tumors (MYCN-amplified)	Significant decrease in tumor volume and relative tumor growth. [3]	Not specified in provided abstracts.	[3]
ATUX-3364	Neuroblastoma	Animals bearing SK-N-AS tumors (MYCN-non-amplified)	No significant difference in tumor volume or relative tumor growth. [3]	Not specified in provided abstracts.	[3]
Standard Chemotherapy	Hepatoblastoma & Neuroblastoma	N/A	Standard-of-care for these malignancies. [1][3][7][9]	Varies depending on the specific regimen.	[1][3][7][9]

Mechanism of Action: PP2A Activation

ATUX-8385 functions as a small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor.[2][3][10] PP2A is a serine/threonine phosphatase that regulates

multiple signaling pathways involved in cell growth, proliferation, and apoptosis.[10] In many cancers, PP2A is inhibited, leading to uncontrolled cell growth.[10]

ATUX-8385 and its analogues bind to the PP2A A and C subunits, stabilizing the active heterotrimeric holoenzyme complex.[11] This restored PP2A activity leads to the dephosphorylation of key oncogenic proteins. A primary target of PP2A is the MYC oncoprotein.[5][12] PP2A-mediated dephosphorylation of MYC at serine 62 leads to its destabilization and subsequent degradation via the ubiquitin-proteasome pathway.[5][12] This reduction in MYC levels is a key contributor to the anti-tumor effects observed with PP2A activators.[12]



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Caption: ATUX-8385 activates PP2A, leading to MYC degradation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to assess the anti-tumor activity of **ATUX-8385**.

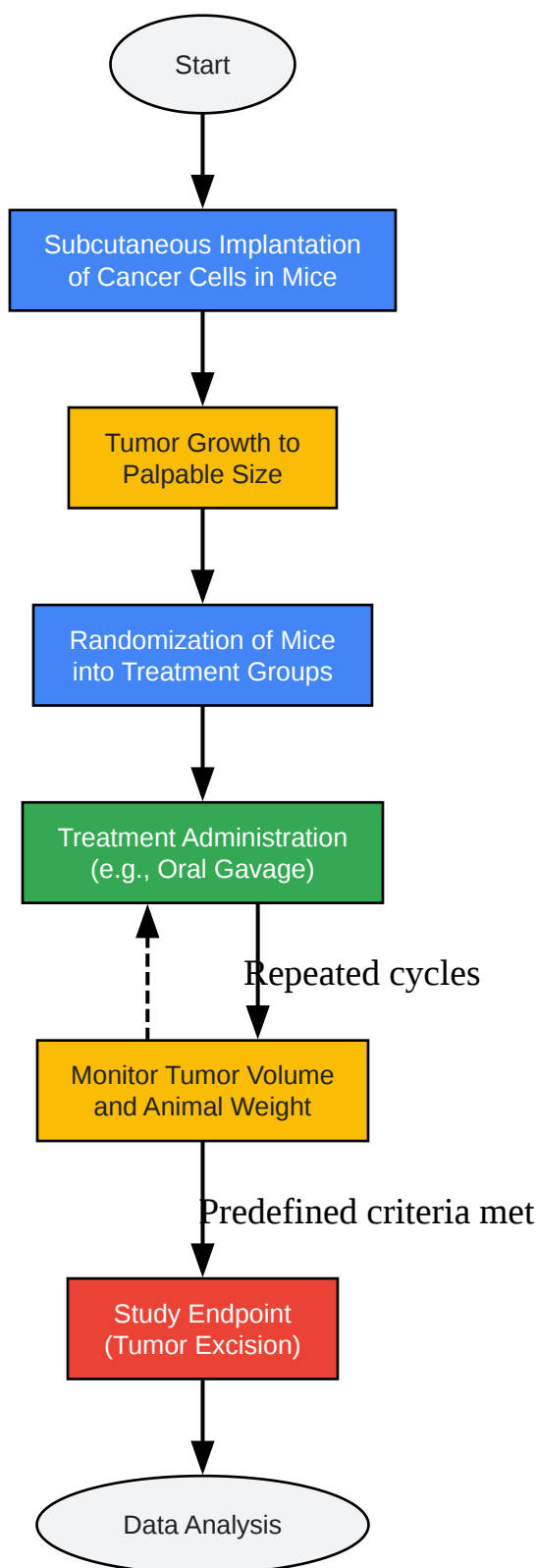
Cell Viability and Proliferation Assays

- **Cell Culture:** Human hepatoblastoma (HuH6) and neuroblastoma (SK-N-AS, SK-N-BE(2), SH-EP, WAC2) cell lines, as well as patient-derived xenograft (PDX) lines (COA67, COA6), were maintained in appropriate media (e.g., DMEM/Ham's F12) supplemented with growth factors and antibiotics under standard cell culture conditions (37°C, 5% CO₂).[1]
- **Treatment:** Cells were plated in 96-well plates and treated with increasing concentrations of **ATUX-8385** or ATUX-3364 for 24 hours.[1][5]

- Assessment: Cell viability was typically measured using commercially available assays, such as those based on cellular metabolism (e.g., MTS or MTT assays). Proliferation was assessed by cell counting or similar methods.[\[1\]](#)

In Vivo Tumor Xenograft Studies

- Animal Models: Immunocompromised mice (e.g., athymic nude mice) were used for tumor xenograft studies.
- Tumor Implantation: Human cancer cells (e.g., HuH6 or SK-N-BE(2)) were injected subcutaneously into the flanks of the mice.
- Treatment: Once tumors reached a palpable size, animals were randomized into treatment and control groups. **ATUX-8385**, ATUX-3364, or a vehicle control was administered, typically by oral gavage, on a specified schedule (e.g., twice daily for 21 days).[\[1\]](#)
- Tumor Growth Measurement: Tumor volume was measured regularly (e.g., daily or every few days) using calipers. Animal weight was also monitored as an indicator of toxicity.
- Endpoint: At the end of the study, or when tumors reached a predetermined size, animals were euthanized, and tumors were excised for further analysis.



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Caption: Workflow for in vivo anti-tumor activity assessment.

PP2A Activity Assay

- Cell Lysis: Treated and untreated cells were harvested and lysed to release cellular proteins.
- Immunoprecipitation: The PP2A catalytic subunit was immunoprecipitated from the cell lysates using a specific antibody.
- Phosphatase Assay: The activity of the immunoprecipitated PP2A was measured using a commercially available kit that typically employs a synthetic phosphopeptide substrate. The release of free phosphate is quantified, often through a colorimetric reaction.[6]

Conclusion

ATUX-8385 is a promising novel anti-cancer agent that targets the fundamental tumor suppressor, PP2A. Its ability to induce cell cycle arrest, apoptosis, and reduce cell motility in hepatoblastoma and neuroblastoma cell lines highlights its potential. While its in vivo efficacy in hepatoblastoma models at the tested dose was limited compared to ATUX-3364, it demonstrated significant anti-tumor activity in MYCN-amplified neuroblastoma models.

Further investigation is warranted to optimize dosing and scheduling for **ATUX-8385** and to explore its efficacy in a broader range of cancer types. Its distinct mechanism of action, centered on the reactivation of a key tumor suppressor, offers a potentially valuable therapeutic strategy, particularly for cancers driven by oncoproteins like MYC that are regulated by PP2A. This guide provides a foundational comparison to aid researchers in the continued development and evaluation of this novel compound.

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